molecular formula C18H13ClN2O2 B4505621 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Cat. No.: B4505621
M. Wt: 324.8 g/mol
InChI Key: QHFQYVXFRCZTCF-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone is 324.0665554 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a pyridazinone derivative with similar structural features to 6-(2-chlorophenyl)-2-(2-oxo-2-phenylethyl)-3(2H)-pyridazinone reveal interesting insights into its chemical properties. This research shows that the chlorophenyl and pyridazinone rings are nearly perpendicular, indicating potential interactions and steric effects in molecular environments. The study also highlights the presence of N—H⋯O hydrogen bonds and C—H⋯Cl hydrogen bonds, suggesting avenues for reactivity and binding with biological targets (Daoui et al., 2021).

Heterocyclic Compound Synthesis

Another study discusses the preparation of new heterocyclic compounds with expected biological activity through the reaction of a similar chlorophenyl-pyridazinone derivative. This research underlines the compound's potential in generating biologically active molecules, contributing to pharmaceutical sciences by offering a method to synthesize compounds with antimicrobial and antifungal activities (Sayed et al., 2003).

Molecular Docking and Antimicrobial Agents

Further research into pyridazinone derivatives includes molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. By incorporating pyridazinone frameworks into novel molecules, researchers have demonstrated the ability to target specific biological pathways, indicating the chemical's utility in developing new therapeutic agents (Katariya et al., 2021).

Applications in Base Oil Improvement

The synthesis of pyridazinone derivatives has also found applications in improving base oil properties. These derivatives exhibit antioxidant properties, enhancing the oil's stability and performance. Such findings indicate the broader applicability of pyridazinone derivatives beyond pharmaceuticals, extending into materials science and chemical engineering (Nessim, 2017)

Anticancer and Antimicrobial Screening

The exploration of pyridazinone derivatives for anticancer and antimicrobial activities has been a significant focus of recent research. Studies involving the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown promising results. These compounds exhibit moderate to good binding energies and antimicrobial, antioxidant activity, showcasing the therapeutic potential of pyridazinone derivatives (Flefel et al., 2018).

Solubility and Thermodynamics

The solubility and thermodynamics of pyridazinone derivatives are critical for their application in drug formulation and delivery. Studies on the solubility of pyridazinone derivatives in various solvents at different temperatures provide essential insights into their physical chemistry. This knowledge aids in the optimization of drug formulations, ensuring effective delivery and bioavailability of pyridazinone-based therapeutics (Imran et al., 2017).

Properties

IUPAC Name

6-(2-chlorophenyl)-2-phenacylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-15-9-5-4-8-14(15)16-10-11-18(23)21(20-16)12-17(22)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFQYVXFRCZTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.